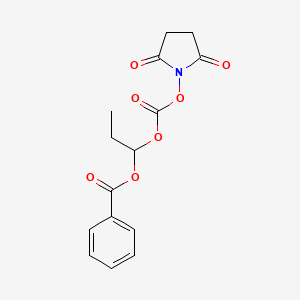
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyano group and a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-methoxyphenylacetonitrile with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the p-methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The cyano group and the imidazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
4,5-Dicyanoimidazole: Another cyano-substituted imidazole with different substitution patterns.
2-Cyano-4,5-dimethylimidazole: Features additional methyl groups on the imidazole ring.
4-Methoxyphenylimidazole: Lacks the cyano group but retains the p-methoxyphenyl substitution.
Uniqueness: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the cyano group and the p-methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-2-8(3-5-10)11-13-7-9(6-12)14-11/h2-5,7H,1H3,(H,13,14) |
InChI Key |
GPEJAEOPNXSAPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


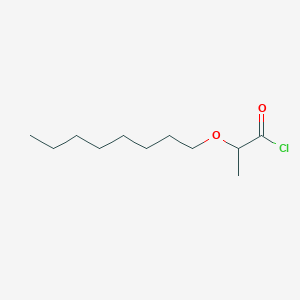

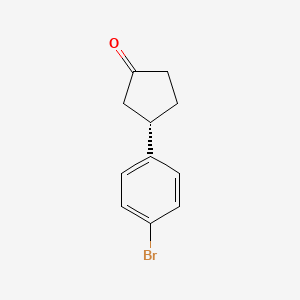
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
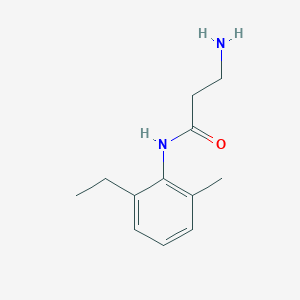
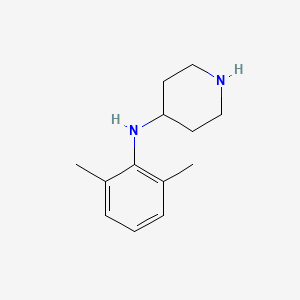
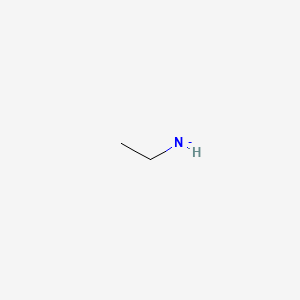
![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)


![9-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B8666463.png)
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
